molecular formula C₇H₄D₄N₂O B1161446 N-Methylnicotinamide-d4

N-Methylnicotinamide-d4

Cat. No.: B1161446
M. Wt: 140.18
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of N-Methylnicotinamide in Biological Systems

N-Methylnicotinamide (MNA), a pyridinecarboxamide, is an endogenous metabolite derived from nicotinamide (B372718) (a form of vitamin B3). ontosight.ainih.gov Its formation is a key step in the nicotinate (B505614) and nicotinamide metabolic pathway, catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT). medchemexpress.comfrontiersin.orgresearchgate.netnih.govnih.gov This enzymatic reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing MNA and S-adenosyl-L-homocysteine (SAH). frontiersin.orgresearchgate.netnih.govmdpi.com

The significance of MNA in biological systems is multifaceted. It is intrinsically linked to cellular metabolism and energy production. ontosight.ai As a downstream product of nicotinamide metabolism, its levels can influence the availability of nicotinamide, which is a crucial precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). frontiersin.orgmdpi.com NAD+ is an essential coenzyme for a vast array of cellular reactions, including glycolysis, the citric acid cycle, and oxidative phosphorylation, which are fundamental to energy metabolism. mdpi.com

Research has highlighted MNA's role in various physiological and pathological processes. It has been investigated for its anti-inflammatory, antioxidant, and antithrombotic properties. ontosight.aimedchemexpress.compatsnap.com Furthermore, the enzyme responsible for its synthesis, NNMT, has emerged as a significant regulator in metabolic diseases and certain cancers, with elevated expression observed in the liver and adipose tissue in conditions like obesity and diabetes. frontiersin.orgresearchgate.netnih.gov The study of MNA and its metabolic pathway provides a window into cellular redox status, energy balance, and signaling pathways. mdpi.com

Table 1: Chemical Properties of N-Methylnicotinamide

Property Value
Chemical Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Synonyms Nicotinyl Methylamide, N-Methyl-3-pyridinecarboxamide
Appearance Solid

| CAS Number | 114-33-0 |

This table is generated based on data from searched articles. ontosight.ainih.govcymitquimica.com

Rationale for Deuterated Analogues in Advanced Research Applications

The substitution of hydrogen atoms with their stable, heavy isotope, deuterium (B1214612) (²H or D), creates deuterated analogues of molecules. nih.govepj-conferences.orguobaghdad.edu.iq This seemingly subtle structural modification does not typically alter the fundamental chemical properties of a compound but can significantly impact its metabolic fate and utility in analytical techniques. nih.gov The rationale for using deuterated analogues like N-Methylnicotinamide-d4 in advanced research is primarily centered on two key principles: the kinetic isotope effect and its application as an internal standard in mass spectrometry.

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to its non-deuterated counterpart. This phenomenon is known as the deuterium kinetic isotope effect (KIE). acs.org In drug discovery and metabolic studies, deuteration at a site of enzymatic metabolism can slow down the breakdown of a molecule, thereby altering its pharmacokinetic profile. nih.govacs.org This strategy has been successfully employed to improve the properties of therapeutic agents. nih.govacs.org

In analytical chemistry, particularly in quantitative mass spectrometry (MS), deuterated compounds are invaluable as internal standards. nih.govnih.gov Since a deuterated analogue is chemically identical to the non-deuterated (endogenous) compound, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. However, due to its higher mass, it can be distinguished from the endogenous analyte. By adding a known amount of the deuterated standard (e.g., this compound) to a biological sample, researchers can accurately quantify the amount of the endogenous compound (N-Methylnicotinamide) by comparing the signal intensities of the two, which corrects for variations in sample preparation and instrument response. nih.govnih.gov this compound is specifically designed for such applications in analytical method development and validation. clearsynth.commedchemexpress.com

Table 2: Chemical Properties of this compound

Property Value
Chemical Formula C₇H₄D₄N₂O
Molecular Weight 140.18 g/mol
Synonyms N-methylpyridine-3-carboxamide-d4
Isotopic Purity Typically high for research applications

| CAS Number | 2708278-64-0 |

This table is generated based on data from searched articles. clearsynth.comsigmaaldrich.com

Properties

Molecular Formula

C₇H₄D₄N₂O

Molecular Weight

140.18

Synonyms

3-(Methylcarbamoyl)pyridine-d4;  3-(N-Methylcarbamoyl)pyridine-d4;  N-Methyl-3-pyridinecarboxamide-d4;  NSC 66521-d4;  Nicotinic acid methylamide-d4;  N’-Methylnicotinamide-d4;  SR 4415-d4

Origin of Product

United States

Role in Nicotinamide Adenine Dinucleotide Nad+ Metabolism and Methylation Pathways

N-Methylnicotinamide as an Enzymatic Product of Nicotinamide (B372718) N-Methyltransferase (NNMT)

N-Methylnicotinamide is formed through the methylation of nicotinamide, a reaction catalyzed by the enzyme Nicotinamide N-Methyltransferase (NNMT). nih.govnih.gov This process represents a significant pathway for nicotinamide clearance and has been a subject of extensive research. The expression of the NNMT gene has been observed to be elevated in the liver and white adipose tissue of diabetic mice and obese individuals. nih.gov

The enzymatic reaction is as follows:

Nicotinamide + S-Adenosylmethionine (SAM) → N-Methylnicotinamide + S-Adenosyl-L-homocysteine (SAH)

Elevated NNMT activity is associated with certain metabolic conditions, and single nucleotide variations in the NNMT gene have been linked to disturbances in energy metabolism and obesity. nih.gov

Interplay with S-Adenosylmethionine (SAM) and Cellular Methyl Donor Pool Dynamics

The synthesis of N-Methylnicotinamide is intrinsically linked to the cellular methyl donor pool, primarily through its consumption of S-Adenosylmethionine (SAM). SAM is the universal methyl group donor for a vast array of biological methylation reactions. The NNMT-catalyzed methylation of nicotinamide utilizes SAM as the methyl donor, converting it to S-Adenosyl-L-homocysteine (SAH). nih.gov

This consumption of SAM by NNMT can have significant implications for the dynamics of the cellular methyl donor pool. In conditions of high NNMT activity, there can be an increased demand for SAM, potentially impacting other essential methylation reactions.

MoleculeRole in the NNMT Reaction
Nicotinamide Substrate (methyl group acceptor)
S-Adenosylmethionine (SAM) Co-substrate (methyl group donor)
N-Methylnicotinamide Product
S-Adenosyl-L-homocysteine (SAH) Product

Influence on NAD+ Salvage Pathway Regulation

The NNMT pathway serves as a competing route to the NAD+ salvage pathway. In the salvage pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is then further processed to NAD+. nih.govnih.gov By methylating nicotinamide to N-Methylnicotinamide, NNMT diverts nicotinamide away from the NAD+ salvage pathway. nih.govnih.gov

This diversion can lead to a reduction in the cellular pool of NAD+, a critical coenzyme for redox reactions and a substrate for various signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govspringermedizin.de Consequently, the activity of NNMT can indirectly regulate the myriad of cellular processes that are dependent on NAD+. nih.gov

Contributions to Homocysteine Metabolism and Related Biochemical Cycles

The production of N-Methylnicotinamide has a direct impact on homocysteine metabolism. As mentioned, the NNMT reaction generates S-Adenosyl-L-homocysteine (SAH). nih.gov SAH is subsequently hydrolyzed to homocysteine. Therefore, increased NNMT activity can lead to elevated levels of homocysteine. nih.gov

Elevated homocysteine is a known risk factor for various health issues. The interplay between NNMT activity, N-Methylnicotinamide production, and homocysteine levels highlights the interconnectedness of NAD+ metabolism, methylation cycles, and sulfur amino acid metabolism.

Advanced Analytical Methodologies Utilizing N Methylnicotinamide D4

Mass Spectrometry-Based Quantitative Analysis

The unique properties of N-Methylnicotinamide-d4 make it exceptionally suited for mass spectrometry applications, where precision and accuracy are paramount. Its primary function in this context is as an internal standard, a role critical for robust method development in analytical chemistry.

Internal Standard Applications in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

In quantitative LC-MS/MS analysis, an ideal internal standard (IS) should mimic the analyte of interest in its chemical and physical behavior throughout sample preparation and analysis, without interfering with the analyte's signal. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry. cerilliant.com They are structurally identical to the analyte, differing only in isotopic composition, which results in a mass shift that is easily resolvable by a mass spectrometer.

The use of this compound as an internal standard effectively normalizes for variations that can occur during sample extraction, handling, and injection. cerilliant.com It also compensates for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix—and corrects for fluctuations in instrument response. This ensures high precision and accuracy in the quantification of the endogenous, unlabeled N-Methylnicotinamide.

Research has demonstrated the successful application of this compound as an internal standard in the quantification of N-Methylnicotinamide (also referred to as 1-MNA) in various biological samples. For instance, in a study analyzing intracellular 1-MNA in colorectal cancer cells, N-MNA-d4 was added to cell supernatants before analysis to ensure accurate quantification. jcancer.org Similarly, isotope-labeled D4 forms of analytes are frequently used as internal standards for plasma sample analysis. researchgate.net

Methodologies for Detection and Quantification of this compound and Associated Metabolites

The development of sensitive and specific LC-MS/MS methods is essential for the detection and quantification of N-Methylnicotinamide and its deuterated standard. These methods typically involve chromatographic separation followed by detection using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. jcancer.orgnih.gov

In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and its internal standard. This highly selective technique minimizes background noise and enhances sensitivity. For N-Methylnicotinamide, a common transition is the fragmentation of the protonated molecular ion (m/z 137.1) to a specific product ion (m/z 94.1). nih.govresearchgate.net The internal standard, this compound, with its increased mass, will have a different precursor ion but may fragment to a product ion with a similar or different mass, allowing for simultaneous, interference-free detection. nih.gov

Sample preparation often involves protein precipitation with solvents like acetonitrile, followed by centrifugation to obtain a clear supernatant for injection into the LC-MS/MS system. jcancer.orgnih.gov Chromatographic separation is achieved using various column chemistries, including C18 reversed-phase or hydrophilic interaction liquid chromatography (HILIC), depending on the specific requirements of the assay. jcancer.orgnih.gov

The table below summarizes typical parameters used in LC-MS/MS methods for the quantification of N-Methylnicotinamide using its deuterated internal standard.

ParameterDescriptionSource
Analyte N¹-Methylnicotinamide (1-MNA) nih.govresearchgate.net
Internal Standard This compound (N-MNA-d4) jcancer.org
Chromatography Liquid Chromatography (LC) jcancer.orgnih.gov
Column Example Eclipse XDB-C18 (4.6x150 mm, 5µm) jcancer.org
Detection Triple-Quadrupole Tandem Mass Spectrometry (MS/MS) nih.gov
Ionization Mode Positive Ion Mode nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) jcancer.org
MRM Transition (Analyte) m/z 137.1 → 94.1 nih.govresearchgate.net
MRM Transition (IS) m/z 137.1 → 80.1 nih.gov

This interactive table provides an overview of common LC-MS/MS parameters. Note that specific transitions for the d4-labeled internal standard can vary based on the exact labeling pattern and instrument settings.

Stable Isotope Tracing and Metabolic Flux Analysis

Beyond its use as an inert standard, the deuterium (B1214612) label in this compound allows it to be used as a tracer to follow the dynamic processes of metabolism. This application is central to the field of metabolic flux analysis.

Application in Cellular and In Vitro Metabolic Flux Studies

Deuterium-labeled compounds related to N-Methylnicotinamide, particularly its precursor d4-Nicotinamide (d4-Nam), have been instrumental in cellular and in vitro studies of NAD+ metabolism. plos.orgnih.gov In a typical experiment, cultured cells are switched to a medium containing the deuterated precursor. nih.gov Samples are then collected at various time points to measure the isotopic enrichment in downstream metabolites like NAD+. nih.gov

This approach allows for the direct observation of metabolic activity within the cell. For example, by supplying d4-Nam to mammalian cells, researchers can track its conversion into labeled NAD+, providing a clear picture of the activity of the NAD+ salvage pathway. plos.orgresearchgate.net These studies are crucial for understanding how cells regulate their metabolism in response to genetic changes or external stimuli. nih.gov The insights gained from these in vitro flux studies help to build comprehensive models of cellular metabolism. researchgate.net

Tracing Rates of NAD+ Synthesis and Degradation

A key application of stable isotope tracing with deuterated nicotinamide (B372718) is the quantification of the synthesis (RS) and breakdown (RB) rates of nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a vital cofactor in redox reactions and a substrate for signaling enzymes, and its turnover is a critical aspect of cellular health. plos.orgnih.gov

By introducing d4-nicotinamide ([2,4,5,6-²H] nicotinamide) into a cell culture, scientists can measure the rate at which the existing pool of unlabeled NAD+ is replaced by newly synthesized labeled NAD+. nih.gov The disappearance rate of unlabeled NAD+ directly reflects the total consumption rate by all NAD+-degrading enzymes. nih.gov

Interestingly, research has shown that when cells are fed d4-Nam, the primary labeled form of NAD+ observed is d3-NAD+. plos.orgresearchgate.net This mass shift occurs because the deuterium at the C4 position of the nicotinamide ring is exchanged with a proton from water during the redox cycling of NAD+ to NADH and back. researchgate.net This finding itself provides insight into the dynamic nature of the cellular NAD+/NADH pool. By carefully modeling the labeling dynamics of the NAD+ pool, researchers can calculate the absolute fluxes of both synthesis and degradation, revealing how these rates are balanced to maintain cellular NAD+ homeostasis. plos.orgnih.gov

The table below presents findings from studies that used deuterated nicotinamide to probe NAD+ metabolism.

FindingExperimental SystemSignificanceSource
Quantification of NAD+ Turnover T47D human breast cancer cellsDemonstrated that the rate of disappearance of unlabeled NAD+ after introducing ²H-NAM reflects the total activity of all NAD+ consumption pathways. nih.gov
Link between NAD+ Synthesis and Breakdown Mammalian cellsShowed that cellular NAD+ concentrations are tightly regulated and do not vary dramatically with fluctuations in the expression of the rate-limiting enzyme, Nampt. plos.org
H/D Exchange During Redox Cycling Human HepG2N cellsConcluded that the conversion of [Nam-d4]NAD+ to [Nam-d3]NAD+ occurs via cellular NAD+/NADH redox reactions, providing a method to probe these cycles. researchgate.net
Independent Regulation of Metabolites Normal rat kidney cellsFound that the metabolic pathways for NAD+ and N1-methylnicotinamide are independently regulated and influenced by the cell's growth stage. nih.gov

This interactive table summarizes key research findings on NAD+ metabolism using deuterated tracers.

Methodological Considerations for Isotope Dilution Mass Spectrometry in Metabolomics Research

Isotope dilution mass spectrometry is a gold-standard technique for quantitative analysis, leveraging the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample. isolife.nl The use of this compound as an internal standard in IDMS for the quantification of endogenous MNA requires careful consideration of several methodological factors to ensure data accuracy and reliability.

One of the primary considerations is the choice of the stable isotope label. While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labels are generally preferred due to their chemical stability, deuterium (D or ²H) labeling, as in MNA-d4, is also widely used. hilarispublisher.com Deuterium labeling is often more cost-effective and synthetically accessible. hilarispublisher.com However, a critical factor is the position of the deuterium atoms within the molecule. The labels must be placed in non-exchangeable positions to prevent the loss of deuterium in solution or under mass spectrometry conditions, which could compromise the accuracy of quantification. thermofisher.com

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, represent a significant challenge in LC-MS-based metabolomics. researchgate.net These effects can lead to inaccurate quantification if not properly addressed. researchgate.net The use of a stable isotope-labeled internal standard like MNA-d4 is the most effective strategy to compensate for matrix effects. crimsonpublishers.com Since MNA-d4 co-elutes with the unlabeled MNA and experiences similar ionization suppression or enhancement, the ratio of their signals remains constant, allowing for accurate quantification. chromatographyonline.com For instance, in a study analyzing nicotinamide and its metabolites, a deuterated form of nicotinamide was included in each sample to adjust for matrix effects that suppress recovery. nih.gov

The development of a robust calibration strategy is also paramount. While traditional multi-point calibration curves are common, alternative strategies are being explored to improve efficiency without sacrificing quality. myadlm.org Single-point calibration, where a single calibrator is used, can be a valid approach if the method demonstrates linearity and the relative response is not concentration-dependent. myadlm.org Regardless of the strategy, the internal standard concentration should be carefully selected to ensure that the analyte-to-internal standard peak area ratio remains constant across the entire linear range of the assay. chromatographyonline.com

Table 1: Key Methodological Considerations for this compound in IDMS

ConsiderationImportanceBest Practices
Isotope Label Position Prevents H/D exchange and label loss, ensuring stable mass difference.Deuterium atoms should be on carbon atoms not prone to enolization or acid-base exchange. hilarispublisher.com
Internal Standard Purity Impurities can interfere with the analyte or internal standard signal, affecting accuracy.Use highly purified MNA-d4 and verify its isotopic and chemical purity.
Matrix Effects Can cause ion suppression or enhancement, leading to inaccurate quantification.Co-elution of MNA-d4 with endogenous MNA allows for effective normalization of signal variations. researchgate.netcrimsonpublishers.com
Calibration Strategy Ensures accurate quantification over the desired concentration range.Select a suitable model (e.g., linear, quadratic) and validate the range. Consider single-point calibration for high-throughput assays after thorough validation. myadlm.orgchromatographyonline.com
Internal Standard Concentration Affects the precision and accuracy of the measurement.Optimize the concentration to be within the linear range of the detector and ideally close to the endogenous analyte concentration. chromatographyonline.com

Integration with Advanced Chromatographic Techniques for Complex Mixture Analysis

The analysis of N-Methylnicotinamide in complex biological samples, such as plasma, urine, and tissue extracts, necessitates the coupling of mass spectrometry with powerful separation techniques. The integration of this compound-based isotope dilution with advanced chromatographic methods enhances selectivity, reduces matrix interference, and allows for the confident quantification of MNA in intricate mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent technique for the targeted quantification of small molecules in metabolomics. The use of MNA-d4 as an internal standard in LC-MS/MS workflows is well-established. For instance, a hydrophilic interaction liquid chromatography (HILIC)-tandem mass spectrometry (MS/MS) assay was developed to quantify N¹-methylnicotinamide in human plasma and urine, demonstrating the utility of this approach for clinical biomarker assessment. chromatographyonline.comresearchgate.net HILIC is particularly well-suited for the separation of polar metabolites like MNA that are not well-retained on traditional reversed-phase columns. epfl.chnih.gov The chromatographic separation provided by HILIC, combined with the specificity of tandem mass spectrometry and the accuracy of isotope dilution with MNA-d4, creates a highly robust analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for a polar compound like MNA without derivatization, GC-MS is a powerful tool in metabolomics, offering high chromatographic resolution. nih.gov For analysis by GC-MS, MNA would require chemical derivatization to increase its volatility. In such cases, MNA-d4 would be subjected to the same derivatization process as the endogenous analyte, thereby correcting for any variability in the derivatization reaction efficiency in addition to matrix effects. The use of deuterated internal standards, such as d4-succinic acid, is a standard practice in GC-MS-based metabolomics. nih.gov

Table 2: Research Findings on N-Methylnicotinamide Analysis Using Isotope Dilution and Chromatography

Study FocusMatrixChromatographic TechniqueInternal StandardKey FindingReference
Assessment of an endogenous probe for renal transportersHuman Plasma and UrineHILIC-MS/MSN¹-methylnicotinamide-d3A robust and sensitive assay was developed to quantify basal levels of N¹-methylnicotinamide, demonstrating its potential as a clinical biomarker. chromatographyonline.comresearchgate.net
Investigation of NNMT in colorectal cancerCell LysatesLC-MS/MSN-MNA-d4The method allowed for the quantification of intracellular 1-MNA concentration, linking NNMT expression to cancer pathology. jcancer.org
Study of NNMT in energy metabolismMuscle TissueLC-MS1-methylnicotinamide-d4The use of the deuterated standard enabled the accurate measurement of changes in circulating MNA levels in response to exercise and caloric restriction. nih.gov
Analysis of the NAD+ metabolomeVarious Biological SamplesHILIC-LC-MS/MSNR-d4 (Nicotinamide Riboside-d4)Developed a method to measure 18 metabolites in the NAD+ pathway, including N-Methylnicotinamide, in diverse biological matrices. epfl.ch

Mechanistic Research on Nicotinamide N Methyltransferase Nnmt and N Methylnicotinamide D4

NNMT as a Key Regulatory Enzyme in Diverse Metabolic Contexts

Nicotinamide (B372718) N-Methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a critical regulator at the intersection of cellular metabolism and epigenetic control. researchgate.net Its primary function is to catalyze the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor. This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (1-MNA). mdpi.com Through this action, NNMT directly influences the cellular balance of methyl groups and the metabolism of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and a substrate for various signaling proteins. researchgate.net

The dysregulation of NNMT has been implicated in a range of metabolic diseases. Elevated expression of NNMT is observed in the liver and white adipose tissue of individuals with obesity and type 2 diabetes. nih.gov Knocking down NNMT in animal models has been shown to protect against diet-induced obesity, improve insulin (B600854) sensitivity, and increase energy expenditure. researchgate.net In the context of cancer, overexpression of NNMT is a feature of various malignancies, where it is thought to contribute to tumorigenesis by creating a "methylation sink." This process depletes the universal methyl donor SAM, leading to global changes in histone and DNA methylation, which in turn alters the expression of cancer-related genes. nih.gov Furthermore, NNMT plays a role in liver and kidney diseases by influencing metabolic and inflammatory pathways. nih.govnih.gov

The study of NNMT's role in these diverse metabolic contexts often relies on the accurate quantification of its product, 1-MNA, in biological samples. To achieve this, a stable isotope-labeled internal standard, N-Methylnicotinamide-d4 , is commonly employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.netnih.gov The use of a deuterated standard like this compound allows for precise and accurate measurement of endogenous 1-MNA levels by correcting for variations in sample preparation and instrument response, thereby providing reliable data to correlate NNMT activity with different disease states. researchgate.net

Enzyme Kinetics and Substrate Specificity Profiling of NNMT

Understanding the enzymatic behavior of NNMT is crucial for elucidating its physiological roles and for the development of targeted therapies. Kinetic studies have revealed that human NNMT follows a rapid equilibrium ordered Bi-Bi reaction mechanism. nih.govacs.org In this mechanism, the enzyme first binds to the methyl donor, SAM, followed by the binding of the methyl acceptor substrate, nicotinamide. After the methyl transfer reaction occurs, the products, 1-MNA and SAH, are released sequentially. nih.gov

The affinity of NNMT for its substrates has been characterized by determining their Michaelis-Menten constants (Km). For human hepatic NNMT, the apparent Km values for nicotinamide and SAM have been reported to be approximately 347 µM and 1.76 µM, respectively. atlasgeneticsoncology.org However, these values can vary depending on the assay conditions. nih.gov

NNMT exhibits a degree of substrate promiscuity, being able to methylate various pyridine-containing compounds in addition to its primary substrate, nicotinamide. nih.gov This suggests a potential role for NNMT in the detoxification of xenobiotics. nih.gov The substrate specificity of NNMT has been investigated using assays that measure the formation of the methylated product. For these studies, deuterated internal standards, such as This compound , are synthesized to correspond with the specific substrate being tested, enabling accurate quantification of the respective methylated product by LC-MS/MS. kcl.ac.uk This approach allows for the determination of kinetic parameters (Km and kcat) for a range of substrates, providing insights into the structural requirements for NNMT recognition and catalysis. kcl.ac.uk

Below is an interactive data table summarizing the kinetic parameters of human NNMT for its primary substrates.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Reference
Nicotinamide199Not Reported510 uu.nl
S-adenosyl-L-methionine8.5Not ReportedNot Reported kcl.ac.uk
4-phenylpyridine23755.7 x 10⁻⁴0.2 uu.nl

Investigation of NNMT Inhibition Mechanisms by Small Molecules and Other Modulators

Given its role in various diseases, NNMT has become an attractive target for therapeutic intervention. patsnap.com The development of NNMT inhibitors has been pursued as a strategy to modulate cellular metabolism and epigenetic states. patsnap.com Several classes of inhibitors have been explored, including small molecules that mimic the natural substrates and bisubstrate analogs that link fragments of both nicotinamide and SAM. acs.orgrsc.org

The screening and characterization of these inhibitors often rely on robust and sensitive assays that measure the enzymatic activity of NNMT. researchgate.net A common approach is to quantify the production of 1-MNA in the presence of potential inhibitors. researchgate.net LC-MS/MS-based assays are particularly well-suited for this purpose due to their high specificity and sensitivity. nih.gov In these assays, This compound serves as an essential tool. kcl.ac.uk By adding a known amount of the deuterated internal standard to the reaction mixture, the amount of 1-MNA produced by the enzyme can be accurately determined, allowing for the calculation of inhibitor potency (e.g., IC50 values). researchgate.net

The mechanisms of inhibition vary among different modulators. Some small molecules act as competitive inhibitors, binding to the active site and preventing the binding of the natural substrates. nih.gov Others, such as certain macrocyclic peptides, have been shown to be non-competitive with either SAM or nicotinamide, suggesting an allosteric mechanism of inhibition. rsc.org The product of the enzymatic reaction, 1-MNA itself, can also act as a feedback inhibitor of NNMT. researchgate.net

The development of potent and selective NNMT inhibitors is an active area of research, with promising compounds demonstrating efficacy in preclinical models of metabolic diseases. bohrium.com

Role of N-Methylnicotinamide as an NNMT Product in Modulating Intracellular Processes

The product of the NNMT-catalyzed reaction, 1-methylnicotinamide (1-MNA), is not merely a metabolic byproduct destined for excretion but is increasingly recognized as a bioactive signaling molecule with diverse intracellular effects. nih.gov Studies have shown that 1-MNA can function as a myokine, a substance produced and released by muscle cells, to coordinate energy metabolism. researchgate.net For instance, circulating levels of 1-MNA have been observed to increase with exercise and fasting, and it has been shown to stimulate lipolysis directly. nih.govresearchgate.net

One of the key intracellular roles of 1-MNA is its ability to modulate the activity of sirtuins, a class of NAD+-dependent deacetylases involved in a wide range of cellular processes, including metabolism, DNA repair, and inflammation. researchgate.net While nicotinamide itself is an inhibitor of sirtuins, its methylation to 1-MNA alleviates this inhibition. nih.gov Furthermore, 1-MNA has been shown to directly stabilize and upregulate the expression of SIRT1, a key metabolic regulator. researchgate.net This suggests a complex interplay where the product of the NNMT reaction can have opposing effects to its precursor on sirtuin-mediated pathways.

The investigation into the intracellular signaling pathways modulated by 1-MNA often requires the precise measurement of its levels in cells and tissues. The use of This compound as an internal standard in LC-MS/MS analyses is critical for obtaining accurate quantitative data to understand the downstream effects of NNMT activity and 1-MNA production. plos.org This analytical approach has been instrumental in elucidating the role of 1-MNA in various cellular processes and its contribution to the physiological and pathological outcomes associated with NNMT expression.

Investigation of N Methylnicotinamide D4 in Specific Biological and Pre Clinical Disease Models

Contributions to Epigenetic Regulation in Cellular and Organismal Models

The enzyme Nicotinamide (B372718) N-methyltransferase (NNMT) catalyzes the formation of MNAM from nicotinamide, a reaction that consumes the universal methyl donor S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH). This process directly links nicotinamide metabolism to the cellular methylation potential, which is crucial for epigenetic regulation.

Research utilizing quantitative methods that rely on standards like N-Methylnicotinamide-d4 has demonstrated that the activity of NNMT significantly influences the cellular SAM/SAH ratio. An elevated NNMT activity can deplete the SAM pool, thereby affecting the methylation of DNA and histones. nih.gov

Through its impact on methylation, the metabolic pathway involving MNAM formation has been shown to regulate the expression of genes critical for cellular phenotype. In breast cancer, NNMT activity sustains a core epigenetic program that promotes cancer cell plasticity and metastatic colonization. nih.govnih.gov Depletion of NNMT, and consequently altered MNAM levels, leads to changes in the expression of genes related to the extracellular matrix, including PR/SET Domain-5 (PRDM5) and collagens. nih.gov This reprogramming can shift cancer cells towards a more differentiated and less aggressive state. nih.gov

Table 1: Impact of NNMT Depletion on Gene Expression in Breast Cancer Models

Category Key Genes Affected Consequence of NNMT Depletion Reference
Epigenetic Modifiers PRDM5 Increased methylation at promoter, decreased expression nih.gov
Extracellular Matrix COL1A1 Decreased expression nih.gov
Cellular Phenotype Basal and mesenchymal program genes Downregulation, shift towards luminal phenotype nih.gov

Metabolic Reprogramming Studies in Disease Contexts

The NNMT pathway is a key intersection between cellular metabolism and epigenetic regulation. mdpi.com Studies in various disease models have used methodologies, often employing tracers or standards like this compound, to investigate how this pathway contributes to metabolic reprogramming.

The production of MNAM is linked to the regulation of NAD+ levels, a critical coenzyme in cellular redox reactions and energy metabolism. mdpi.com In some contexts, nicotinamide administration has been shown to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) in triple-negative breast cancer cells, suggesting a complex role in energy disruption. nih.gov Isotopic tracing studies have been crucial for quantifying NAD+ synthesis and breakdown fluxes, revealing that these rates vary significantly across different tissues. mdpi.com For instance, NAD+ turnover is rapid in the spleen and small intestine but slow in skeletal muscle. mdpi.com

NNMT is highly expressed in adipose tissue and the liver, where it plays a significant role in metabolic health. mdpi.com Higher NNMT expression and activity in the white adipose tissue of both mice and humans have been associated with obesity and insulin (B600854) resistance. mdpi.com In the liver, while NNMT is abundant, its role in methylation balance under physiological conditions is considered limited compared to other enzymes. However, in pathological states like non-alcoholic fatty liver disease (NAFLD), its expression is dysregulated. mdpi.com Combined treatments with NAD+ precursors have been shown to improve hepatic metabolism and reduce liver steatosis in animal models. biorxiv.org

Table 2: Tissue-Specific Roles of the NNMT/MNAM Pathway in Metabolism

Tissue Key Function/Observation Associated Condition Reference
Adipose Tissue Regulates methylation potential and nicotinamide degradation Obesity, Insulin Resistance mdpi.com
Liver Dysregulated in disease states; affects nutrient metabolism Non-alcoholic fatty liver disease (NAFLD) mdpi.combiorxiv.org
Skeletal Muscle Slow NAD+ turnover Normal Physiology mdpi.com

Research in Cancer Biology Models and Tumor Microenvironment

The role of the NNMT/MNAM pathway in cancer has been a subject of intense investigation. Elevated NNMT expression has been observed in a variety of cancers, often correlating with tumor progression and poorer clinical outcomes.

In glioblastoma, NNMT is preferentially expressed by mesenchymal glioblastoma stem cells (GSCs). Targeting NNMT in these models has been shown to reduce cellular proliferation and in vivo tumor growth. frontiersin.org This effect is linked to a reduction in methyl donor availability and an increase in DNA methyltransferase levels, suggesting a disruption of oncogenic DNA hypomethylation. frontiersin.org

Metabolomic studies of the tumor microenvironment (TME) in human ovarian cancer revealed a significant enrichment of MNAM in tumor-infiltrating T cells. Interestingly, the enzyme responsible for its production, NNMT, was primarily expressed by fibroblasts and tumor cells, not the T cells themselves. This suggests that MNAM is produced in the TME and then taken up by immune cells, where it may modulate their function. Treatment of T cells with MNAM was found to increase the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), indicating a non-cell autonomous mechanism of immune modulation within the TME.

Furthermore, in lung adenocarcinoma, NNMT was found to be predominantly expressed in cancer-associated fibroblasts (CAFs) and its expression level was inversely associated with metastasis. These findings underscore the complex and context-dependent role of the NNMT/MNAM axis in cancer biology and its interaction with the tumor microenvironment.

Role in Tumorigenesis and Metastasis Mechanisms

The enzyme Nicotinamide N-methyltransferase (NNMT) and its product, N-Methylnicotinamide (MNA), have been increasingly implicated in the progression of various cancers. researchgate.netnih.gov NNMT is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing MNA and S-adenosylhomocysteine (SAH). researchgate.net Elevated expression of NNMT is a characteristic feature of numerous aggressive human cancers, including those of the lung, breast, and pancreas, and has been linked to enhanced tumor growth, invasion, and metastasis. nih.govnih.gov

The mechanism by which the NNMT/MNA pathway promotes cancer progression is multifaceted. A primary role is its impact on cellular methylation potential. By consuming the universal methyl donor SAM, high NNMT activity creates a "metabolic methylation sink." nih.gov This depletion of SAM leads to widespread changes in the epigenetic landscape of cancer cells, including the hypomethylation of histones and other proteins. nih.gov This epigenetic remodeling results in the heightened expression of pro-tumorigenic genes that drive cancer cell plasticity, the epithelial-to-mesenchymal transition (EMT), and ultimately, metastatic colonization. nih.gov

In studies investigating the direct role of MNA, metabolic labeling experiments using deuterated MNA (this compound) were conducted. These studies revealed that MNA is a remarkably stable metabolic product within cancer cells. When cancer cells were incubated with deuterated MNA for 24 hours, there was no detectable conversion to other deuterated metabolites. nih.gov This stability is significant because it suggests that the primary tumorigenic effect is driven by the consumption of SAM during MNA's production, rather than by MNA itself being converted into another active molecule. nih.gov The accumulation of MNA is therefore a marker of high NNMT activity, which in turn drives the epigenetic changes fostering metastasis. nih.govnih.gov

Conversely, some research in specific cancer models, such as pancreatic carcinoma cells expressing microRNA-1291, has associated elevated MNA and NNMT levels with suppressed tumorigenesis and lower migration capacity. nih.govmdpi.com This indicates that the role of NNMT and MNA can be context-dependent, varying with the specific type of cancer and the genetic background of the tumor cells. researchgate.netnih.gov

Table 1: Research Findings on NNMT and MNA in Tumorigenesis

FindingCancer Model(s)Implication for Tumorigenesis/MetastasisCitation(s)
NNMT is overexpressed in aggressive human cancers.Lung, Liver, Kidney, Bladder, Colon, Breast, PancreasCorrelates with cancer aggressiveness and promotes migration, invasion, and proliferation. nih.gov, nih.gov
High NNMT activity depletes S-adenosyl methionine (SAM), altering cellular methylation.Various cancer cell linesCauses epigenetic remodeling (e.g., histone hypomethylation), leading to pro-tumorigenic gene expression. nih.gov, nih.gov
Deuterated MNA (MNA-d4) is metabolically stable in cancer cells.Cancer cell linesSuggests the tumorigenic effect is due to the process of MNA production (SAM consumption) rather than MNA's downstream metabolism. nih.gov
Elevated MNA and NNMT associated with suppressed tumorigenesis.Pancreatic carcinoma cells (PANC-1 with miR-1291)Indicates a context-dependent, potentially tumor-suppressive role in specific models. nih.gov, mdpi.com
NNMT expression in cancer-associated fibroblasts (CAFs) can regulate metastasis.Lung Adenocarcinoma, Ovarian CancerStromal NNMT can drive gene expression changes that promote cancer cell proliferation and metastasis. nih.gov, x-mol.net

Identification of Metabolic Vulnerabilities in Cancer Cells

The overexpression of NNMT in cancer cells creates distinct metabolic dependencies that can be exploited for therapeutic purposes. The primary vulnerability stems from the cell's altered methylation metabolism. The high rate of SAM consumption by NNMT makes cancer cells highly dependent on the methionine cycle to regenerate SAM. This reliance on methionine and related metabolic pathways represents a key metabolic vulnerability. nih.govnih.gov

Targeting NNMT or associated metabolic pathways offers a promising strategy for cancer therapy. By inhibiting NNMT, it is possible to restore normal methylation patterns, reverse the pro-metastatic gene expression program, and reduce cancer cell plasticity. nih.govnih.gov This approach essentially targets the metabolic engine that drives the aggressive phenotype.

Furthermore, the activity of NNMT is intrinsically linked to NAD+ metabolism. researchgate.net NNMT redirects nicotinamide away from the NAD+ salvage pathway. researchgate.net Many cancer cells exhibit an addiction to elevated NAD+ levels to sustain their high metabolic rate and support DNA repair mechanisms. nih.gov The interplay between NNMT activity and NAD+ biosynthesis creates a complex metabolic network. Understanding how cancer cells balance these pathways is crucial for identifying vulnerabilities. For instance, in cells with high NNMT expression, the reliance on other NAD+ synthesis pathways may increase, creating a synthetic lethal opportunity where inhibiting both NNMT and another NAD+ pathway could be highly effective. The use of isotopic tracers like this compound is instrumental in dissecting these complex metabolic fluxes, allowing researchers to map how nicotinamide and methyl groups are routed through these interconnected pathways in cancer cells.

Table 2: Metabolic Vulnerabilities Linked to N-Methylnicotinamide Metabolism in Cancer

Metabolic VulnerabilityMechanismTherapeutic PotentialCitation(s)
Dependence on Methionine CycleHigh NNMT activity consumes SAM, increasing reliance on SAM regeneration.Targeting enzymes in the methionine cycle. nih.gov, nih.gov
Altered NAD+ HomeostasisNNMT diverts nicotinamide from NAD+ synthesis pathways.Co-targeting NNMT and other NAD+ biosynthetic enzymes (e.g., NAMPT). researchgate.net, nih.gov
Epigenetic DysregulationNNMT-driven SAM depletion leads to aberrant DNA and histone methylation.Development of NNMT inhibitors to restore normal epigenetic states and suppress pro-metastatic gene expression. nih.gov, nih.gov
Reprogrammed Energy MetabolismNNMT is a positive regulator of gluconeogenesis and can affect ATP levels.Targeting metabolic plasticity driven by NNMT to disrupt cancer cell survival. nih.gov

Studies in Neurobiological Research Models

Investigating Metabolic Dysregulation in Neurodegenerative Disease Models

Recent research has highlighted a significant link between NNMT and the pathophysiology of neurodegenerative diseases, including Parkinson's Disease (PD) and Alzheimer's Disease (AD). researchgate.netresearchgate.net Studies on post-mortem brain tissue have revealed that NNMT expression is significantly elevated in the brains of patients with both PD and AD compared to healthy controls. researchgate.netresearchgate.net This upregulation suggests a potential role for the enzyme and its metabolic product, MNA, in the disease process.

In the context of Parkinson's disease, the role of NNMT appears to be complex and potentially dual-natured. One hypothesis suggests that NNMT could contribute to neurotoxicity. The product, MNA, bears a structural similarity to the neurotoxin MPP+, which is known to induce Parkinsonian symptoms. nih.gov This has led to speculation that NNMT might be involved in converting harmless environmental or endogenous compounds into toxic, MPP+-like substances in the brain. nih.govnih.gov Furthermore, by consuming nicotinamide, elevated NNMT activity could reduce the available pool for synthesizing NAD+, a critical coenzyme for mitochondrial function and cellular energy (ATP) production. Reduced activity of Complex I of the mitochondrial respiratory chain is a key feature of PD, and NAD+ depletion could exacerbate this deficit. researchgate.net

Conversely, some studies suggest a neuroprotective role for NNMT. In models using the roundworm Caenorhabditis elegans, neuronal expression of NNMT showed protective effects against certain environmental toxins and was associated with increased ATP content. nih.govmdpi.com This has led to the hypothesis that the observed increase in NNMT in diseased brains might be a compensatory stress response by neurons attempting to boost energy production and manage toxic insults. mdpi.com

In Alzheimer's disease models, elevated NNMT has also been observed in neurons, particularly in the medial temporal lobe and hippocampus, regions heavily affected by the disease. researchgate.net Similar to PD, this could impact NAD+ levels and cellular bioenergetics, which are known to be dysregulated in AD. x-mol.netnih.gov

While direct studies using this compound in these specific neurodegenerative models were not identified in the reviewed literature, its use is highly relevant. A deuterated tracer would be invaluable for clarifying the metabolic fate of MNA within the brain. It could help determine if MNA is further metabolized into neurotoxic compounds or if it serves another function, thereby helping to resolve the question of its neurotoxic versus neuroprotective role in disease progression.

Table 3: Research Findings on NNMT/MNA in Neurodegenerative Disease Models

FindingDisease Model(s)Potential Mechanism of Metabolic DysregulationCitation(s)
Elevated NNMT expression in patient brains.Parkinson's Disease, Alzheimer's DiseaseMay lead to NAD+ depletion and reduced mitochondrial Complex I activity. researchgate.net, researchgate.net
MNA has structural similarity to neurotoxin MPP+.Parkinson's Disease modelsNNMT could potentially "toxify" endogenous or environmental precursors. nih.gov
NNMT expression can be neuroprotective.C. elegans models of PDMay increase resistance to toxins and boost ATP production as part of a cellular stress response. nih.gov, nih.gov, mdpi.com
NNMT/MNA pathway linked to NAD+ metabolism.General NeurodegenerationDysregulation of NAD+ is a common feature in aging and neurodegenerative diseases. x-mol.net, nih.gov

Biomarker Research and Discovery Applications of N Methylnicotinamide D4

Exploration as an Endogenous Metabolite Biomarker in Research Settings

N-Methylnicotinamide is an endogenous metabolite formed in the liver from nicotinamide (B372718) (a form of vitamin B3) by the enzyme Nicotinamide N-Methyltransferase (NNMT). nih.govmdpi.com Its concentration in biological fluids is a reflection of niacin status and the activity of specific metabolic pathways.

Historically, the 24-hour urinary excretion of NMN has been considered the most reliable biomarker of an individual's niacin status. mdpi.com Low levels of urinary NMN can be indicative of a niacin deficiency. Research has also explored its utility as a biomarker in various disease states. For instance, in patients with liver cirrhosis, nicotinamide methylation is reportedly increased, leading to a rise in urinary NMN.

In the context of renal health, urinary NMN excretion has been studied as a prognostic marker. A prospective cohort study of stable renal transplant recipients found that they excrete significantly less NMN in their urine compared to healthy controls. mdpi.com Importantly, this study demonstrated that lower 24-hour urinary excretion of NMN was independently associated with a higher risk of premature all-cause mortality in these patients. mdpi.com In all such studies, the use of N-Methylnicotinamide-d4 as an internal standard during sample analysis is crucial for obtaining the reliable quantitative data needed to establish these correlations.

Utility in Investigating Drug-Drug Interactions (DDI) via Transporter Modulation in Pre-clinical Models

A primary application of quantifying endogenous NMN is in the preclinical and clinical assessment of drug-drug interaction (DDI) potential. nih.gov Many drugs are cleared from the body by specialized transporter proteins in the kidneys and liver. nih.govresearchgate.net If a new drug inhibits these transporters, it can cause other co-administered drugs to build up in the body, potentially leading to toxicity. nih.gov

NMN has been identified as an endogenous substrate for several key renal drug transporters, including Organic Cation Transporter 2 (OCT2) on the basolateral membrane (blood side) of kidney proximal tubule cells, and Multidrug and Toxin Extrusion proteins (MATE1 and MATE2-K) on the apical membrane (urine side). nih.govresearchgate.netnih.gov This makes NMN a valuable endogenous probe to study the function of these transporters.

The principle is that if a test compound inhibits MATE1/2-K or OCT2, it will decrease the renal clearance of NMN, a change that can be precisely measured in plasma and urine. nih.govnih.gov This approach is seen as an emerging alternative to evaluate the DDI liability of new chemical entities. nih.govnih.gov For example, the potent MATE inhibitor pyrimethamine (B1678524) was shown to significantly decrease the renal clearance of endogenous NMN in healthy subjects. nih.gov Similarly, the antibiotic trimethoprim, an inhibitor of both OCT2 and MATE transporters, decreased NMN renal clearance, and this decrease correlated significantly with the reduced clearance of the antidiabetic drug metformin (B114582), which is a well-known substrate for these transporters. nih.gov

Interestingly, while NMN has been investigated as a biomarker for the renal transporter OCT2, several studies have shown that administration of OCT inhibitors like cimetidine (B194882), trimethoprim, and pyrimethamine can lead to a reduction in NMN plasma concentrations. nih.govmdpi.com This counterintuitive finding has led to the hypothesis that NMN is also a substrate for Organic Cation Transporter 1 (OCT1) in the liver, which is responsible for its release from hepatocytes into circulation. nih.govmdpi.comnih.gov Inhibition of hepatic OCT1 by these drugs could explain the observed decrease in plasma NMN levels. nih.govnih.gov This highlights the complexity of NMN's disposition and suggests it may serve as a biomarker for OCT1 activity as well. nih.govnih.gov

Table 1: Key Transporters Interacting with N-Methylnicotinamide (NMN)
TransporterLocationFunctionRelevance to NMN as a Biomarker
OCT2 (Organic Cation Transporter 2)Basolateral membrane of renal proximal tubulesUptake of cations from blood into kidney cellsInhibition decreases NMN uptake from blood, affecting renal clearance. researchgate.net
MATE1 (Multidrug and Toxin Extrusion 1)Apical membrane of renal proximal tubules; Canalicular membrane of hepatocytesEfflux of cations from cells into urine or bileInhibition directly blocks NMN excretion into urine, making it a sensitive DDI marker. nih.govsolvobiotech.com
MATE2-K (Multidrug and Toxin Extrusion 2-K)Apical membrane of renal proximal tubulesEfflux of cations from cells into urineInhibition blocks NMN excretion into urine; a key pathway for renal clearance. nih.govnih.gov
OCT1 (Organic Cation Transporter 1)Basolateral membrane of hepatocytesUptake of cations into the liver; also facilitates effluxMediates the release of newly synthesized NMN from the liver into the blood. nih.govnih.gov
Table 2: Research Findings on NMN as a DDI Biomarker
Inhibitor DrugTarget Transporter(s)Observed Effect on Endogenous NMNReference
PyrimethamineMATE1, MATE2-KSignificantly decreased renal clearance of NMN from 403 mL/min to 119 mL/min in healthy subjects. nih.gov
TrimethoprimMATE1, MATE2-K, OCT2Decreased NMN renal clearance by 19.9% in healthy volunteers. The decrease correlated with a reduction in metformin clearance. nih.gov
CimetidineMATEs, OCTsReduced NMN renal clearance. The geometric mean ratio of NMN CLR (with cimetidine vs. without) was 75%. nih.gov
CimetidineOCT1, OCT2, MATEsReduced NMN plasma systemic exposure by 17-41% in the first 4 hours post-administration, suggested to be due to OCT1 inhibition in the liver. nih.govmdpi.com

Metabolomic Profiling for Disease Research and Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a functional readout of the physiological state. In this context, NMN is a key metabolite in the nicotinamide adenine (B156593) dinucleotide (NAD) salvage pathway. nih.gov The enzyme that produces NMN, Nicotinamide N-methyltransferase (NNMT), has been identified as a crucial metabolic regulator with altered expression in numerous diseases. nih.govresearchgate.net

Elevated NNMT expression has been observed in a wide range of cancers, including squamous cell carcinoma, colorectal cancer, and lung cancer. nih.govmdpi.com Overexpression of NNMT leads to increased production of NMN, which can be detected in metabolomic profiles of tissue or body fluids like serum and urine. nih.gov By altering the levels of its substrate (nicotinamide) and its product (NMN), NNMT can impact cellular energy, signaling, and epigenetic regulation, thereby contributing to tumor growth and progression. nih.govresearchgate.net Therefore, quantifying NMN levels via metabolomic platforms that use this compound for standardization can help elucidate the role of the NNMT pathway in carcinogenesis.

Beyond cancer, metabolomic studies have implicated this pathway in other conditions. For example, a case study of a patient with a rare metabolic disease identified a functional defect in NNMT activity through global metabolic profiling, which showed undetectable baseline levels of NMN that were restored after a nicotinamide challenge. nih.gov In neuroscience, the NAD salvage pathway is also of great interest; a study on an animal model of Alzheimer's disease found significantly decreased levels of NAD and its precursor nicotinamide in the brain, suggesting this pathway is altered in neurodegeneration. nih.gov

Applications in Pre-clinical and Mechanistic Biomarker Discovery Platforms

The collective research establishes the quantification of endogenous NMN, enabled by this compound, as a valuable component of preclinical and mechanistic biomarker discovery platforms.

In drug development, regulatory agencies encourage the assessment of DDI potential for new molecular entities. researchgate.net Using NMN as an endogenous biomarker provides a sensitive, specific, and non-invasive method to assess whether a new drug candidate inhibits key renal transporters like MATE1 and MATE2-K. nih.gov This can be integrated into early-phase clinical trials (e.g., single or multiple ascending dose studies) to provide initial data on DDI risk without the need to administer a separate probe drug like metformin. researchgate.net This approach is more specific and sensitive for detecting renal MATE inhibition compared to traditional markers like creatinine. nih.gov

As a mechanistic biomarker, NMN helps researchers understand how and where a drug or disease is affecting the body. For example, observing a change in NMN clearance points directly to an interaction with specific renal cation transporters. nih.gov Similarly, detecting altered NMN levels in a cancer metabolomics study provides a mechanistic link to the dysregulation of the NNMT enzyme and the broader NAD metabolic pathway, opening avenues for targeted therapies. nih.govmdpi.com These platforms provide critical data for making decisions in drug development and for uncovering the fundamental biology of disease.

Future Research Directions and Identified Gaps

Elucidating Tissue-Specific Metabolic Roles and Compartmentalization

The metabolic fate of N-Methylnicotinamide is not uniform throughout the body. The expression and activity of nicotinamide (B372718) N-methyltransferase (NNMT), the enzyme responsible for MNA synthesis, vary significantly across different tissues, suggesting that MNA may play distinct roles depending on its location. nih.gov For instance, NNMT is highly expressed in the liver and adipose tissue, where it is implicated in metabolic regulation. nih.gov In skeletal muscle, MNA itself has been proposed to act as a signaling molecule. Stable isotope tracing with N-Methylnicotinamide-d4 is a critical technique to unravel these tissue-specific metabolic pathways. By administering this compound and tracking the appearance of its labeled downstream metabolites in various tissues, researchers can map the flow of this compound and understand how different organs handle it.

Furthermore, the subcellular compartmentalization of MNA metabolism is a significant knowledge gap. The synthesis of NAD+, a key molecule in cellular energy and signaling, is known to be compartmentalized within the nucleus, cytoplasm, and mitochondria. nih.govresearchgate.netnih.gov The three isoforms of NMNAT (nicotinamide mononucleotide adenylyltransferase), an enzyme in the NAD+ salvage pathway, are localized to these specific compartments. nih.govresearchgate.net Understanding where within the cell MNA is synthesized and where it exerts its effects is crucial. The use of this compound in conjunction with subcellular fractionation techniques can provide insights into the intramitochondrial, cytosolic, and nuclear pools of MNA and its metabolites, shedding light on their specific functions within these compartments.

Development of Highly Selective Research Probes and Pharmacological Tools

To precisely dissect the biological functions of MNA, highly selective research probes and pharmacological tools are indispensable. A significant focus in this area has been the development of small molecule inhibitors of NNMT. A variety of inhibitor classes have been identified, including nicotinamide analogs and bisubstrate inhibitors that mimic the binding of both nicotinamide and the methyl donor, S-adenosylmethionine (SAM). These inhibitors serve as powerful tools to probe the consequences of blocking MNA production in both cellular and animal models. By observing the metabolic and phenotypic changes that occur upon NNMT inhibition, researchers can infer the functions of MNA.

However, the development of other types of research probes is an important future direction. For instance, the creation of fluorescently labeled MNA analogs could enable the visualization of its uptake and subcellular distribution in living cells using advanced microscopy techniques. Furthermore, the development of photoaffinity probes based on NNMT inhibitors could be used to identify novel binding partners and regulatory proteins of the enzyme, providing deeper insights into its regulation. The availability of a diverse toolkit of selective probes and inhibitors will be crucial for validating NNMT as a therapeutic target and for fully understanding the pharmacological effects of modulating MNA levels.

Integration of Multi-Omics Data for Comprehensive Pathway Mapping

A comprehensive understanding of the role of N-Methylnicotinamide in complex biological systems requires a systems-level approach. The integration of data from multiple "omics" platforms, including transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite levels), can provide a holistic view of the MNA metabolic network. nih.gov For example, by combining metabolomic data from this compound tracer studies with transcriptomic data, researchers can identify genes whose expression correlates with MNA flux. This can reveal novel regulatory mechanisms and downstream targets of the MNA pathway.

Several studies have already demonstrated the power of multi-omics approaches in elucidating the broader pathways of nicotinamide metabolism in the context of diseases like cancer. nih.gov These studies have integrated metabolomic and proteomic data to identify alterations in nicotinamide and polyamine pathways in lung adenocarcinoma, for instance. nih.gov Future research should focus on specifically incorporating this compound tracing data into these multi-omics analyses. This will allow for the construction of detailed, dynamic models of the MNA pathway and its interactions with other metabolic and signaling networks. Such comprehensive pathway maps will be invaluable for identifying key regulatory nodes and for predicting the systemic effects of targeting the MNA pathway for therapeutic intervention.

Data Table: Key Enzymes in N-Methylnicotinamide Metabolism

Enzyme NameAbbreviationFunctionCellular Localization
Nicotinamide N-methyltransferaseNNMTCatalyzes the formation of N-Methylnicotinamide from nicotinamide.Cytosol nih.gov
Nicotinamide mononucleotide adenylyltransferase 1NMNAT1Involved in the NAD+ salvage pathway.Nucleus nih.govresearchgate.net
Nicotinamide mononucleotide adenylyltransferase 2NMNAT2Involved in the NAD+ salvage pathway.Cytoplasm/Golgi nih.govresearchgate.net
Nicotinamide mononucleotide adenylyltransferase 3NMNAT3Involved in the NAD+ salvage pathway.Mitochondria nih.govresearchgate.net

Q & A

Q. What methodological frameworks evaluate the quality of this compound data in meta-studies?

  • Methodological Answer : Methodological studies assess data robustness by analyzing error sources (e.g., extraction efficiency, instrument drift) across publications. Tools like QUADAS-2 or modified GRADE criteria rank studies based on protocol transparency, statistical rigor, and replication feasibility. Sensitivity analyses exclude outliers with high uncertainty .

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